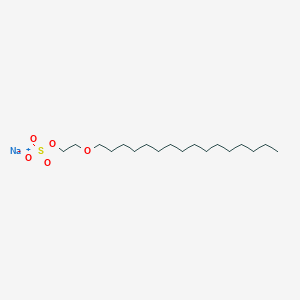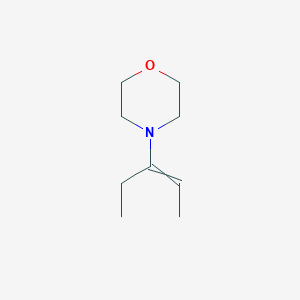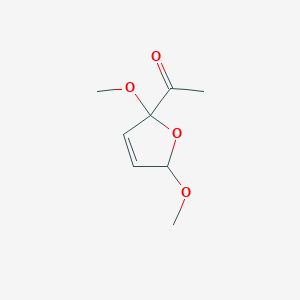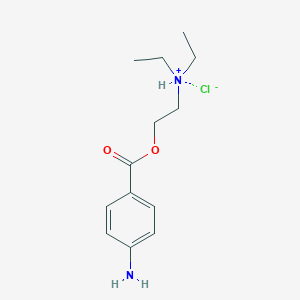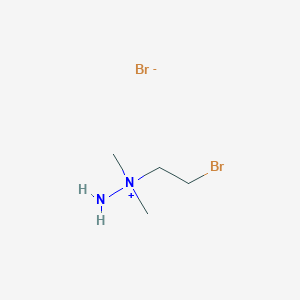
N,N-Dimethyl-(2-bromoethyl)hydrazinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-(2-bromoethyl)hydrazinium (DBH) is a chemical compound that has been used in scientific research for various applications. It is a hydrazine derivative that has been synthesized through different methods and has shown promising results in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-(2-bromoethyl)hydrazinium has been used in scientific research for various applications, including the study of enzyme inhibition, DNA cleavage, and anticancer activity. It has also been used as a reagent in the synthesis of other compounds, such as pyrazoles and pyrazolines. N,N-Dimethyl-(2-bromoethyl)hydrazinium has shown promising results in the inhibition of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases. It has also shown DNA cleavage activity, which could be useful in cancer treatment.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-(2-bromoethyl)hydrazinium is not fully understood, but it is believed to act as a nucleophile and form a covalent bond with the target molecule. This covalent bond formation can lead to enzyme inhibition or DNA cleavage, depending on the target molecule.
Efectos Bioquímicos Y Fisiológicos
N,N-Dimethyl-(2-bromoethyl)hydrazinium has been shown to have various biochemical and physiological effects, including enzyme inhibition, DNA cleavage, and anticancer activity. It has also been reported to have antioxidant and anti-inflammatory properties. However, further studies are needed to fully understand its effects and potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Dimethyl-(2-bromoethyl)hydrazinium has several advantages for lab experiments, including its high yield and easy synthesis. It is also a versatile compound that can be used in various applications. However, its toxic and explosive nature requires careful handling and storage. Additionally, its mechanism of action is not fully understood, which limits its use in certain applications.
Direcciones Futuras
There are several future directions for the study of N,N-Dimethyl-(2-bromoethyl)hydrazinium, including the exploration of its potential therapeutic applications in neurodegenerative diseases and cancer treatment. Further studies are also needed to fully understand its mechanism of action and biochemical and physiological effects. Additionally, the synthesis of new derivatives of N,N-Dimethyl-(2-bromoethyl)hydrazinium could lead to the discovery of compounds with improved properties and applications.
Métodos De Síntesis
N,N-Dimethyl-(2-bromoethyl)hydrazinium can be synthesized through different methods, including the reaction of hydrazine hydrate with 2-bromoethanol and the reaction of hydrazine hydrate with 2-bromoethylamine hydrobromide. The latter method has been reported to have a higher yield of N,N-Dimethyl-(2-bromoethyl)hydrazinium. The synthesis of N,N-Dimethyl-(2-bromoethyl)hydrazinium requires careful handling due to its toxic and explosive nature.
Propiedades
Número CAS |
14652-09-6 |
|---|---|
Nombre del producto |
N,N-Dimethyl-(2-bromoethyl)hydrazinium |
Fórmula molecular |
C4H12Br2N2 |
Peso molecular |
247.96 g/mol |
Nombre IUPAC |
amino-(2-bromoethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C4H12BrN2.BrH/c1-7(2,6)4-3-5;/h3-4,6H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
METIGIXCFPEQNM-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CCBr)N.[Br-] |
SMILES canónico |
C[N+](C)(CCBr)N.[Br-] |
Sinónimos |
N,N-dimethyl-(2-bromoethyl)hydrazinium N,N-dimethyl-(2-bromoethyl)hydrazinium bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



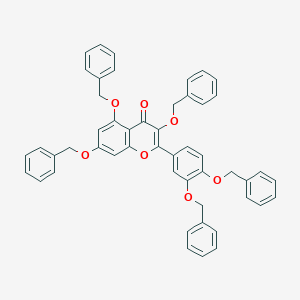


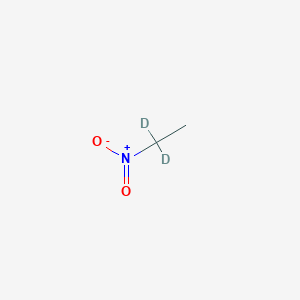
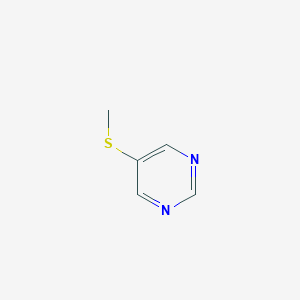
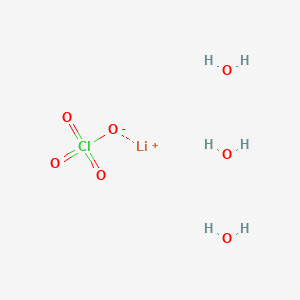
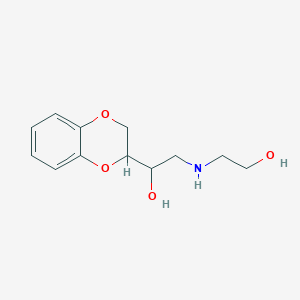
![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B78363.png)
